4-Amino-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide
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Overview
Description
4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is a complex organic compound with the molecular formula C14H14N2O4S This compound is known for its unique chemical structure, which includes both sulfonohydrazide and benzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted sulfonohydrazides.
Scientific Research Applications
4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its antimicrobial properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide involves its interaction with microbial cell walls, leading to disruption of cell membrane integrity and inhibition of essential enzymatic processes. The compound targets specific molecular pathways, including those involved in cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide
- N’-(3-Hydroxy-4-methoxybenzylidene)benzenesulfonohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)hexadecanohydrazide
Uniqueness
4-Amino-N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Properties
CAS No. |
5448-78-2 |
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Molecular Formula |
C14H15N3O4S |
Molecular Weight |
321.35 g/mol |
IUPAC Name |
4-amino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S/c1-21-14-8-10(2-7-13(14)18)9-16-17-22(19,20)12-5-3-11(15)4-6-12/h2-9,17-18H,15H2,1H3/b16-9+ |
InChI Key |
MVSWEYUVMLRICA-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)N)O |
Origin of Product |
United States |
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